molecular formula C5H4N4O B11767916 Isoxazolo[5,4-D]pyrimidin-4-amine CAS No. 632291-82-8

Isoxazolo[5,4-D]pyrimidin-4-amine

Cat. No.: B11767916
CAS No.: 632291-82-8
M. Wt: 136.11 g/mol
InChI Key: QBGGOTBDMLWWTO-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-D]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique isoxazole and pyrimidine rings, which contribute to its diverse chemical properties and biological activities. It has been studied extensively for its potential as a therapeutic agent, particularly in the context of immunomodulation and cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazolo[5,4-D]pyrimidin-4-amine typically involves the cyclization of 3-aryl-5-aminoisoxazole-4-carboxamides with triethyl orthoformate . This reaction proceeds under mild conditions and yields the desired heterocyclic scaffold. Another common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of this compound can be achieved through high-throughput combinatorial chemistry techniques. These methods allow for the efficient production of variously substituted derivatives, which can be tailored for specific applications .

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[5,4-D]pyrimidin-4-amine undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Isoxazolo[5,4-D]pyrimidin-4-amine can be compared with other similar compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of isoxazole and pyrimidine rings, which confer distinct chemical properties and biological activities. Its selectivity for IDO1 and potential as an immunomodulatory agent make it a promising candidate for further research and development .

Properties

CAS No.

632291-82-8

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

[1,2]oxazolo[5,4-d]pyrimidin-4-amine

InChI

InChI=1S/C5H4N4O/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H2,6,7,8)

InChI Key

QBGGOTBDMLWWTO-UHFFFAOYSA-N

Canonical SMILES

C1=NOC2=NC=NC(=C21)N

Origin of Product

United States

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